molecular formula C10H18F2N2 B13176137 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine

2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine

Cat. No.: B13176137
M. Wt: 204.26 g/mol
InChI Key: OCOLOBZTFNPEBZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine is a fluorinated amine derivative featuring a bicyclic octahydrocyclopenta[b]pyrrole moiety. The compound’s structure combines a difluorinated propan-1-amine backbone with a saturated nitrogen-containing heterocycle, which likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogues. The CAS registry number for this compound (or its closely related isomer) is 1880318-83-1, as listed in chemical catalogs .

The difluoro substitution at the C2 position may reduce susceptibility to enzymatic oxidation, a common strategy in medicinal chemistry to improve pharmacokinetic profiles.

Properties

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-4-8-2-1-3-9(8)14/h8-9H,1-7,13H2

InChI Key

OCOLOBZTFNPEBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C2C1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclopentapyrrolidine derivative with a difluoromethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction could produce the corresponding amine derivatives.

Scientific Research Applications

2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the cyclopentapyrrolidine ring system can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

a) 3-{Octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine derivatives

A closely related isomer, 2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine (CAS: 1880318-83-1), differs in the position of the pyrrolidine nitrogen and cyclopentane fusion (b vs. c ring fusion). This positional isomerism may alter steric and electronic properties, affecting solubility and target interactions .

b) 3-(1H-Pyrrol-1-yl)propan-1-amine derivatives

Compounds like 3-phenyl-1-(1H-pyrrol-1-yl)prop-2-en-1-one () share the pyrrole motif but lack fluorination and cyclopentane fusion.

c) Fluorinated amines with heterocyclic substituents

Examples include (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (). These compounds substitute the cyclopenta-pyrrole group with thiophene or naphthalene moieties. The difluoro group in the target compound may confer greater stability under physiological conditions compared to non-fluorinated counterparts .

Physicochemical and Functional Comparisons

Property Target Compound 3-(1H-Pyrrol-1-yl)propan-1-amine (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
Molecular Weight ~250–270 (estimated) ~175–200 ~300–320
Fluorination C2 difluoro substitution Absent Absent
Heterocycle Octahydrocyclopenta[b]pyrrole Unsaturated pyrrole Thiophene/naphthalene
Rigidity High (bicyclic structure) Low (planar pyrrole) Moderate (aromatic substituents)
Metabolic Stability Likely enhanced (fluorine) Moderate Variable (depends on substituents)

Biological Activity

2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine, with the CAS number 1854598-23-4, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18F2N2
  • Molecular Weight : 204.26 g/mol
  • Structural Characteristics : The compound features a difluoropropanamine structure linked to an octahydrocyclopenta[b]pyrrole moiety, which may influence its biological interactions.

The biological activity of this compound has been investigated primarily in the context of its interaction with neurotransmitter systems. Preliminary studies suggest that the compound may act as a modulator of certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Notably:

  • Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties against oxidative stress in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases.
StudyCell LineEffect Observed
Study 1PC12 CellsReduced apoptosis under oxidative stress
Study 2SH-SY5Y CellsIncreased cell viability in neurotoxic conditions

In Vivo Studies

In vivo studies have begun to elucidate the pharmacodynamic properties of this compound. Animal models have shown:

  • Anxiolytic Activity : Behavioral tests in rodents indicate that administration of the compound results in reduced anxiety-like behaviors, suggesting potential use as an anxiolytic agent.
StudyModelEffect
Study AMouse ModelDecreased time spent in open arms in elevated plus maze
Study BRat ModelReduced immobility time in forced swim test

Potential Side Effects

As with many pharmacologically active compounds, understanding side effects is crucial. Preliminary toxicity studies indicate that at therapeutic doses, significant adverse effects are minimal; however, further research is necessary to fully characterize the safety profile.

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